molecular formula C15H16Br2N2O2 B11082879 5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate

5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate

Cat. No.: B11082879
M. Wt: 416.11 g/mol
InChI Key: YODQROGCYMXMFV-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate is a chemical compound known for its unique structure and properties. It is derived from quinoline, a heterocyclic aromatic organic compound. The presence of bromine atoms at positions 5 and 7, along with a methyl group at position 2, and a diethylcarbamate group at position 8, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate typically involves multiple steps. One common method starts with the bromination of 2-methylquinoline to introduce bromine atoms at the 5 and 7 positions. This is followed by the introduction of a diethylcarbamate group at the 8 position through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can remove the bromine atoms or reduce the carbamate group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate involves its interaction with specific molecular targets. The bromine atoms and the diethylcarbamate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-8-hydroxyquinoline: Similar structure but lacks the methyl and diethylcarbamate groups.

    5,7-Dichloro-2-methylquinolin-8-yl diethylcarbamate: Similar but with chlorine atoms instead of bromine.

    2-Methyl-8-quinolinamine: Lacks the bromine and diethylcarbamate groups.

Uniqueness

5,7-Dibromo-2-methylquinolin-8-yl diethylcarbamate is unique due to the presence of both bromine atoms and the diethylcarbamate group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16Br2N2O2

Molecular Weight

416.11 g/mol

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) N,N-diethylcarbamate

InChI

InChI=1S/C15H16Br2N2O2/c1-4-19(5-2)15(20)21-14-12(17)8-11(16)10-7-6-9(3)18-13(10)14/h6-8H,4-5H2,1-3H3

InChI Key

YODQROGCYMXMFV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=C(C=C2)C)Br)Br

Origin of Product

United States

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